molecular formula C9H8FNO2 B1336850 Benzene, 1-fluoro-4-(2-nitropropenyl)- CAS No. 775-31-5

Benzene, 1-fluoro-4-(2-nitropropenyl)-

Cat. No. B1336850
CAS RN: 775-31-5
M. Wt: 181.16 g/mol
InChI Key: VOAXWARMFBBINZ-VOTSOKGWSA-N
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Description

“Benzene, 1-fluoro-4-(2-nitropropenyl)-” is a chemical compound with the molecular formula C9H8FNO2 . It is also known by other names such as “1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene” and "p-Fluoro-β-nitropropenylbenzene" .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-fluoro-4-(2-nitropropenyl)-” can be represented by the InChI string: InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ . The compound has a molecular weight of 181.16 g/mol .


Physical And Chemical Properties Analysis

“Benzene, 1-fluoro-4-(2-nitropropenyl)-” has several computed properties. It has a molecular weight of 181.16 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Mass Spectrometry Analysis

“Benzene, 1-fluoro-4-(2-nitropropenyl)-” is utilized in mass spectrometry to help in identifying and quantifying compounds within a sample. The mass spectrum of this compound provides unique fragmentation patterns which are essential for the analysis .

Infrared Spectroscopy

This compound’s IR spectrum is valuable in research for understanding molecular vibrations and structure. It can be used to deduce functional groups and characterize chemical bonds .

Synthesis of Anti-inflammatory Agents

A derivative of “Benzene, 1-fluoro-4-(2-nitropropenyl)-”, specifically 4-Bromo-1-fluoro-2-nitrobenzene, has been used in the synthesis of anti-inflammatory agents. This highlights its potential in pharmaceutical research and development .

Fluorophore Development

The compound’s structure is beneficial in the development of single-benzene-based fluorophores (SBBFs). These fluorophores, with their electron-donor and acceptor type dipolar structure, are crucial in bioimaging and diagnostics .

properties

IUPAC Name

1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAXWARMFBBINZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-fluoro-4-(2-nitropropenyl)-

CAS RN

775-31-5
Record name Benzene, 1-fluoro-4-(2-nitropropenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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